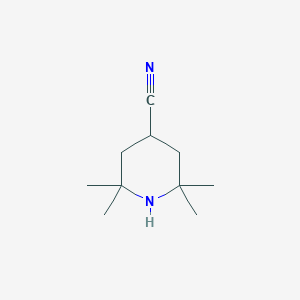

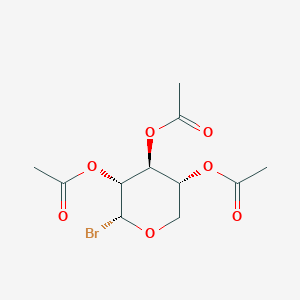

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of complex molecules from simpler precursors. For instance, a novel four-component stereoselective synthesis method has been reported for the construction of polysubstituted piperidines, demonstrating the versatility and creativity in synthesizing nitrogen-containing heterocycles (Vereshchagin et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile has been elucidated through various spectroscopic methods including NMR, MS, and X-ray diffraction. These studies reveal the intricate details of molecular geometry and electron distribution, which are crucial for understanding their reactivity and properties (Wu Feng, 2011).

Chemical Reactions and Properties

Compounds structurally related to 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile participate in a range of chemical reactions, showcasing their reactivity and potential applications in organic synthesis. For example, TEMPO-mediated catalytic oxidation reactions have been studied for their kinetics and efficiency in transforming alcohols into their corresponding carbonyl compounds, highlighting the role of such nitroxides in organic synthesis (Herath & Becker, 2008).

Physical Properties Analysis

The physical properties of these compounds, including melting points, boiling points, and solubilities, are critical for their application in different chemical processes. Such properties are often determined through experimental studies and contribute to the compound’s characterization and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile derivatives, such as reactivity towards various reagents, stability under different conditions, and participation in catalytic cycles, are foundational for their use in organic synthesis and material science. Studies have demonstrated the utility of related compounds in oxidative reactions, providing insights into their potential as oxidants or catalysts in organic transformations (Mercadante et al., 2013).

科学的研究の応用

- Organic Synthesis

- Summary of the application : 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile is a compound useful in organic synthesis .

- Methods of application or experimental procedures : The synthesis of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be achieved from Triacetonamine and Tosylmethyl isocyanide .

- Results or outcomes : The successful synthesis of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile provides a useful compound for further organic synthesis .

-

Synthesis of Allylated Tertiary Amines

- Summary of the application : 2,2,6,6-Tetramethylpiperidine can be used to synthesize allylated tertiary amines .

- Methods of application or experimental procedures : This involves an allylic amination of allylic chlorides .

- Results or outcomes : The result is the formation of allylated tertiary amines .

-

Synthesis of Hydroxylamines

-

Synthesis of Sulfenamide Compounds

- Summary of the application : 2,2,6,6-Tetramethylpiperidine can be used to synthesize sulfenamide compounds .

- Methods of application or experimental procedures : This involves reacting with heterocyclic thiols in the presence of iodine as an oxidant .

- Results or outcomes : The result is the formation of sulfenamide compounds .

- 4-Amino-2,2,6,6-tetramethyl-4-piperidinecarbonitrile

- Summary of the application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided .

- Results or outcomes : The specific results or outcomes are not provided .

Safety And Hazards

特性

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXGFDUBRWFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070695 | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

CAS RN |

67845-90-3 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)